molecular formula C19H15BrFN3O2S B2857692 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 899759-64-9

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2857692
CAS No.: 899759-64-9
M. Wt: 448.31
InChI Key: DTVTZXLOICRUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorobenzyl)acetamide” features a dihydropyrazine core substituted with a 4-bromophenyl group at position 4 and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 4-fluorobenzyl group.

Properties

IUPAC Name

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN3O2S/c20-14-3-7-16(8-4-14)24-10-9-22-18(19(24)26)27-12-17(25)23-11-13-1-5-15(21)6-2-13/h1-10H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVTZXLOICRUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Dihydropyrazinone Core

The dihydropyrazinone ring serves as the foundational scaffold for this compound. Its synthesis typically involves the condensation of a 1,2-diamine with a diketone derivative. For instance, ethylenediamine derivatives may react with glyoxal under acidic conditions to form the six-membered ring.

Reaction Conditions :

  • Solvent : Ethanol or methanol under reflux (70–80°C)
  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%)
  • Time : 12–24 hours
  • Yield : 60–75%

The reaction proceeds via nucleophilic attack of the diamine on the carbonyl groups, followed by cyclization and dehydration. The use of mild acids like p-TsOH ensures protonation of carbonyl oxygen, enhancing electrophilicity without promoting side reactions.

Introduction of the 4-Bromophenyl Group

Electrophilic aromatic bromination is employed to introduce the bromine substituent onto the dihydropyrazinone ring. This step requires careful regiocontrol to ensure substitution at the para position.

Methodology :

  • Reagent : Bromine (Br₂) in acetic acid
  • Temperature : 0–5°C (to minimize over-bromination)
  • Reaction Time : 2–4 hours
  • Workup : Quenching with sodium thiosulfate to remove excess Br₂

Key Consideration : The electron-rich aromatic ring of the dihydropyrazinone facilitates electrophilic substitution. A catalytic amount of iron(III) bromide (FeBr₃) may enhance reactivity, though excess catalyst risks ring oxidation.

Thioether Linkage Formation

The thioether bridge is constructed via nucleophilic substitution between a thiolate anion and a halogenated intermediate.

Synthetic Route :

  • Halogenation : Treat the bromophenyl-dihydropyrazinone with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) to introduce a chlorine atom at the 2-position.
  • Thiol Coupling : React the chlorinated intermediate with sodium hydrosulfide (NaSH) in tetrahydrofuran (THF) at 50°C for 6 hours.

Critical Parameters :

  • Molar Ratio : 1:1.2 (chlorinated intermediate to NaSH)
  • Yield : 65–80%
  • Byproducts : Disulfide formation (<5%)

The use of NaSH ensures in situ generation of the thiolate nucleophile, which displaces chloride efficiently.

Acetamide Moiety Incorporation

The N-(4-fluorobenzyl)acetamide group is introduced via a two-step acylation and alkylation sequence.

Step 1: Acylation of 4-Fluorobenzylamine

  • Reagent : Acetyl chloride (1.2 equiv) in dichloromethane (DCM)
  • Base : Triethylamine (TEA, 2.0 equiv)
  • Temperature : 0°C → room temperature (RT)
  • Time : 3 hours
  • Yield : 85–90%

Step 2: Coupling to Thioether Intermediate

  • Reagent : N-(4-Fluorobenzyl)acetamide (1.1 equiv)
  • Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
  • Solvent : DCM at RT for 12 hours
  • Yield : 70–75%

Purification and Characterization

Purification Protocol :

  • Column Chromatography : Silica gel (230–400 mesh), eluent = ethyl acetate/hexane (3:7)
  • Recrystallization : Ethanol/water (4:1) at −20°C

Spectroscopic Data :

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, NH), 7.54–7.48 (m, 4H, Ar-H), 4.41 (s, 2H, CH₂), 2.11 (s, 3H, COCH₃)
¹³C NMR (100 MHz, CDCl₃) δ 169.8 (C=O), 162.3 (C-Br), 115.7 (C-F), 44.5 (CH₂)
HRMS [M+H]⁺ Calc.: 492.0567; Found: 492.0563

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like NBS, while nucleophilic substitutions might use reagents such as sodium methoxide (NaOMe).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrazine ring, which is a common pharmacophore in many bioactive molecules.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. The bromophenyl and fluorobenzyl groups are often found in compounds with anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorobenzyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The pyrazine ring could facilitate binding to metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Pyrazine/Pyridazine-Based Analogues

Compound Name Core Structure Key Substituents Bioactivity Reference
Target Compound Dihydropyrazine 4-Bromophenyl, 4-fluorobenzyl Undocumented -
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-...acetamide Pyridazinone 4-Methoxybenzyl, bromophenyl FPR2 agonist (specific)
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine Bromophenyl Structural model (crystal data)

Thioacetamide-Linked Heterocyclic Derivatives

Thioacetamide bridges are critical for stabilizing interactions with biological targets. Key examples include:

  • N-(4-Fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (): A quinazolinone derivative with hCA I inhibition (KI = 548.6 nM). Replacing the fluorophenyl with a fluorobenzyl group (as in the target compound) reduces activity (KI = 2048 nM), indicating substituent position impacts potency .
  • N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (): This triazinoindole derivative, synthesized with >95% purity, underscores the synthetic feasibility of thioacetamide-linked heterocycles .

Table 2: Thioacetamide-Linked Heterocycles

Compound Name Heterocycle Key Substituents Bioactivity Reference
Target Compound Dihydropyrazine Bromophenyl, fluorobenzyl Hypothesized enzyme inhibition -
N-(4-Fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-...acetamide Quinazolinone Fluorophenyl, sulfamoylphenethyl hCA I inhibitor (548.6 nM)
2-((5-(4-Methoxyphenyl)thiazolo[2,3-c]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide Thiazolotriazole Methoxyphenyl, morpholinophenyl Anti-infective candidate

Substituent Effects on Aromatic Rings

Electron-withdrawing groups (e.g., bromine, fluorine) enhance binding to hydrophobic pockets in enzymes or receptors:

  • Bromophenyl vs. Difluorophenyl : Bromine’s larger atomic radius may improve π-π stacking, while fluorine’s electronegativity enhances hydrogen bonding. The target’s 4-bromophenyl group likely increases lipophilicity compared to ’s 3,4-difluorophenyl analog .
  • Fluorobenzyl vs. Methoxybenzyl : The fluorobenzyl group in the target compound may reduce metabolic degradation compared to methoxybenzyl substituents, as seen in ’s hCA inhibitors .

Table 3: Substituent Impact on Activity

Substituent Position Compound Example Activity (KI, nM) Trend Reference
4-Fluorophenyl (N-acetamide) , Compound 12 hCA I: 548.6 Higher potency
4-Fluorobenzyl (N-acetamide) , Compound 18 hCA I: 2048 Reduced potency
4-Bromophenyl (pyridazinone) FPR2-specific Enhanced receptor selectivity

Research Findings and Implications

  • Structural Insights : The dihedral angle between the pyrazine and bromophenyl groups (analogous to ’s 54.6° angle) may influence molecular conformation and target binding .
  • Synthetic Feasibility : High-yield syntheses of thioacetamide-linked compounds (e.g., ’s 88% yield for compound 5h) support scalable production of the target compound .
  • Activity Optimization : Introducing electron-deficient substituents (e.g., bromine) on aromatic rings could enhance target affinity, while fluorobenzyl groups may improve metabolic stability .

Biological Activity

The compound 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₉H₁₆BrN₃O₃S
  • Molecular Weight : Approximately 444.35 g/mol
  • CAS Number : 900007-53-6

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Dihydropyrazinone Ring : Reacting 4-bromobenzoyl chloride with ethylenediamine.
  • Introduction of the Thioacetamide Group : The intermediate is treated with thioacetic acid in the presence of a base.
  • Substitution with 4-Fluorobenzyl Group : Final treatment with 4-fluorobenzyl amine to yield the target compound.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit promising antimicrobial properties. A study highlighted the effectiveness of thiazole derivatives against various bacterial strains, suggesting that structural components similar to those in our compound may enhance antimicrobial activity through mechanisms such as inhibition of lipid biosynthesis in bacteria .

Anticancer Activity

In vitro studies have shown that related compounds possess significant anticancer properties against human breast adenocarcinoma cell lines (e.g., MCF7). The compounds were evaluated using the Sulforhodamine B (SRB) assay, demonstrating notable cytotoxicity . The presence of electron-withdrawing groups like bromine and fluorine is believed to enhance the binding affinity to cancer cell receptors.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The bromophenyl group may enhance binding to enzyme active sites, modulating their activity.
  • Receptor Interaction : The thioacetamide moiety could facilitate interactions with metal ions or other biomolecules, influencing various signaling pathways.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityMechanism
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamideAntimicrobial, AnticancerInhibits lipid biosynthesis; binds to cancer cell receptors
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobialBlocks bacterial lipid synthesis
N-[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-3-methylbenzamideAnticancerInduces apoptosis in cancer cells

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and what key parameters influence yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions, typically including:

  • Condensation : Reacting 4-bromophenyl-substituted pyrazinone precursors with thiol-containing intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C .
  • Cyclization : Using catalysts like palladium acetate (Pd(OAc)₂) to form the dihydropyrazine ring under inert atmospheres .
  • Thioether formation : Coupling with 4-fluorobenzylamine derivatives via nucleophilic substitution, requiring pH control (~7.0) to avoid side reactions .

Q. Key Parameters :

StepCritical ParametersOptimization StrategiesReferences
CondensationSolvent polarity, temperature (80–100°C)Use anhydrous DMF to minimize hydrolysis
CyclizationCatalyst loading, reaction time (12–24h)Moisture exclusion improves yield
PurificationHPLC gradient (acetonitrile/water)Adjust mobile phase to resolve impurities

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm the bromophenyl (δ 7.4–7.6 ppm), dihydropyrazinone (δ 2.8–3.2 ppm for CH₂), and fluorobenzyl (δ 4.4 ppm for CH₂) groups .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., thioether linkage) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 434.28) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) groups .

Q. What in vitro assays are recommended for initial evaluation of the compound’s biological activity?

Methodological Answer:

  • Anticancer Activity :
    • Cell Viability Assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations with 48h exposure .
    • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays .
  • Anti-inflammatory Activity :
    • COX-2 Inhibition : ELISA-based measurement of prostaglandin E₂ (PGE₂) in LPS-stimulated macrophages .
  • Antimicrobial Activity :
    • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can conflicting bioactivity data from different studies be systematically analyzed?

Methodological Answer:

  • Source Comparison :
    • Compare purity levels (HPLC ≥95% vs. lower-grade batches) .
    • Evaluate assay conditions (e.g., cell line variability, serum content in media) .
  • Statistical Tools :
    • Use ANOVA to assess significance of dose-response variations.
    • Apply meta-analysis to aggregate data from multiple studies .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties through structural modification?

Methodological Answer:

  • Solubility Enhancement :
    • Introduce polar groups (e.g., hydroxyl, carboxyl) to the acetamide side chain .
    • LogP Reduction : Replace bromophenyl with pyridyl groups to lower hydrophobicity .
  • Metabolic Stability :
    • Prodrug Design : Mask thioether with ester pro-moieties for improved oral bioavailability .
    • CYP450 Inhibition Assays : Test liver microsome stability to identify metabolic hotspots .

Q. How do molecular docking studies contribute to understanding the compound’s mechanism of action?

Methodological Answer:

  • Protocol :
    • Retrieve target protein structures (e.g., COX-2, EGFR) from PDB (e.g., 1PXX, 1M17).
    • Perform docking (AutoDock Vina) to calculate binding affinities (∆G) and identify key interactions (e.g., hydrogen bonds with fluorobenzyl group) .
  • Validation :
    • Compare docking poses with co-crystallized ligands (RMSD <2.0 Å acceptable) .

Q. What considerations are critical when designing stability studies under various environmental conditions?

Methodological Answer:

  • Stress Testing :
    • Thermal Stability : Incubate at 40–60°C for 4 weeks; monitor degradation via HPLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation of the dihydropyrazine ring .
  • Degradation Pathways :
    • Hydrolysis : Test at pH 1.2 (gastric) and 7.4 (blood) to assess thioether and acetamide stability .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate key functional groups responsible for activity?

Methodological Answer:

  • Analog Synthesis :
    • Variation of Substituents : Synthesize derivatives with halogens (Cl, I) or methoxy groups on the phenyl rings .
    • Core Modifications : Replace dihydropyrazine with pyridine or triazole rings .
  • Biological Testing :
    • IC₅₀ Comparison : Rank analogs against primary targets (e.g., EGFR inhibition) .
    • Multivariate Analysis : Use PCA to correlate structural descriptors (e.g., Hammett σ) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.